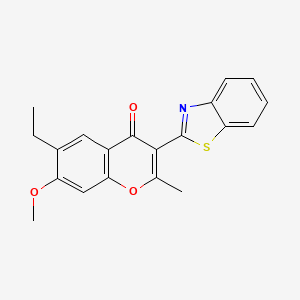

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTKYJJZVLWBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.

Cyclization: Cyclization reactions can be facilitated by catalysts like piperidine.

Scientific Research Applications

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention in various fields due to its potential applications in medicinal chemistry, agriculture, and material science. This article explores its applications comprehensively, including scientific research findings, case studies, and data tables.

Anticancer Activity

Research has indicated that derivatives of chromones exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, a study demonstrated that it could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Case Study:

A notable case involved the evaluation of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Preliminary studies indicate that it can effectively repel certain insect species, suggesting potential use as a natural pesticide.

Case Study:

Field trials demonstrated that crops treated with formulations containing this compound had reduced pest populations compared to untreated controls, leading to improved yield and quality.

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator. It promotes root development and enhances overall plant vigor when applied at specific concentrations.

Data Table: Effects on Plant Growth

| Treatment Concentration (mg/L) | Root Length (cm) | Shoot Height (cm) |

|---|---|---|

| 0 (Control) | 5.0 | 10.0 |

| 10 | 7.5 | 12.5 |

| 20 | 9.0 | 15.0 |

Photostable Dyes

The chromone structure is known for its fluorescent properties, making it suitable for use in dye applications. The compound has been investigated for its potential as a photostable dye in various materials.

Case Study:

In textile applications, fabrics dyed with this compound exhibited excellent color fastness under UV light exposure compared to conventional dyes.

Sensor Development

Due to its unique optical properties, this compound is being explored for use in sensor technologies, particularly for detecting metal ions and environmental pollutants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to effectively bind to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.

N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibiting significant antibacterial properties.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 423.48 g/mol. The structure includes a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO5S |

| Molecular Weight | 423.48 g/mol |

| InChI Key | RLCFLBWSOQCSPB-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Notably, compounds similar to This compound have been evaluated against various cancer cell lines:

- Cell Proliferation Inhibition : The compound exhibits significant inhibition of proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung cancer). The MTT assay results indicated that at certain concentrations, the compound effectively reduced cell viability, suggesting potential as an anticancer agent .

- Mechanisms of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cell populations in treated groups compared to controls. Additionally, Western blot assays indicated modulation of key signaling pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition : Studies showed that treatment with the compound resulted in decreased levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its potential utility in managing inflammation .

- Wound Healing Effects : The scratch wound healing assay suggested that the compound promotes migration and proliferation of cells involved in tissue repair, further supporting its therapeutic potential in inflammatory conditions .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives:

- Study on Compound B7 : A derivative similar to our compound was tested and found to significantly inhibit the growth of A431 and A549 cells while promoting apoptosis. This study emphasizes the dual action of benzothiazole derivatives against both cancerous growth and inflammation .

- Comparative Analysis : In a comparative study, various benzothiazole compounds were assessed for their cytotoxicity against a panel of human cancer cell lines. The results indicated that modifications to the benzothiazole nucleus can enhance anticancer activity significantly compared to unmodified compounds .

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one?

Answer:

The compound can be synthesized via multi-step heterocyclic coupling reactions . A typical approach involves:

- Step 1: Synthesis of the chromen-4-one core via Claisen-Schmidt condensation or Knoevenagel reactions, as demonstrated for structurally similar chromenones .

- Step 2: Functionalization with a benzothiazole moiety using coupling reagents (e.g., Cu(I)-catalyzed "click chemistry") or Vilsmeier-Haack formylation for regioselective substitution .

- Step 3: Introduction of ethyl and methoxy groups via alkylation or nucleophilic aromatic substitution under controlled pH and temperature .

Key validation tools include NMR for regiochemistry and HPLC for purity assessment.

Advanced: How can reaction conditions be optimized for introducing benzothiazole groups into chromenone derivatives?

Answer:

Optimization involves:

- Catalyst selection: Copper sulfate/sodium ascorbate systems enhance yield in azide-alkyne cycloadditions (click chemistry), as shown for benzothiazole-triazole hybrids .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while reducing side reactions.

- Temperature control: Reactions at 60–65°C minimize decomposition of thermally sensitive intermediates, as observed in Vilsmeier-Haack formylation .

- Kinetic monitoring: Use TLC or in-situ FTIR to track benzothiazole conjugation and adjust reagent stoichiometry dynamically.

Basic: What crystallographic techniques are suitable for structural elucidation of this compound?

Answer:

- X-ray diffraction (XRD): Employ SHELX (for refinement) and WinGX/ORTEP (for visualization) to resolve anisotropic displacement parameters and confirm stereochemistry .

- Data collection: Use high-resolution detectors to capture weak reflections, critical for identifying π–π interactions between benzothiazole and aromatic chromenone systems .

- Validation: Cross-check with computational models (e.g., DFT) to validate bond lengths and angles.

Advanced: How to design bioassays for evaluating its antituburcular activity?

Answer:

- Strain selection: Test against Mycobacterium tuberculosis H37Rv (ATCC 27294) with rifampicin as a positive control .

- Dose-response curves: Use a 7-point dilution series (0.5–64 µg/mL) in Middlebrook 7H9 broth, incubated for 14 days.

- Endpoint analysis: Measure minimum inhibitory concentration (MIC) via resazurin microtiter assay (REMA) or luciferase-based ATP quantification.

- Cytotoxicity controls: Include Vero or HEK293 cell lines to assess selectivity indices (SI = IC50/MIC) .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer:

- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., methoxy vs. ethoxy) on logP and hydrogen-bonding capacity using QSAR models .

- Meta-analysis: Aggregate data from analogs (e.g., 3-styrylchromones) to identify trends in electron-withdrawing/donating groups and their impact on target binding .

- Mechanistic studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Advanced: What computational strategies predict cytotoxicity of benzothiazole-chromenone hybrids?

Answer:

- QSAR modeling: Train models using descriptors like topological polar surface area (TPSA), molar refractivity, and Hammett constants from analogs (e.g., 3-styrylchromones) .

- Docking simulations: Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

- ADMET profiling: Predict hepatotoxicity via ProTox-II and correlate with experimental IC50 values in HepG2 cells .

Basic: How to validate synthetic intermediates using spectroscopic methods?

Answer:

- 1H/13C NMR: Identify benzothiazole protons (δ 7.5–8.5 ppm) and chromenone carbonyl (δ 175–185 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in ethyl substituents .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 393.1) and fragment patterns (e.g., loss of methoxy group: −31 Da) .

- IR spectroscopy: Detect C=O stretches (~1650 cm⁻¹) and benzothiazole C−S vibrations (~680 cm⁻¹) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

- Prodrug design: Introduce phosphate or amino acid conjugates at the 7-methoxy position to enhance aqueous solubility .

- Nanoparticle formulation: Use PEGylated liposomes or cyclodextrin inclusion complexes to increase bioavailability .

- pH adjustment: Prepare buffered solutions (pH 6.8–7.4) for intravenous administration, validated by dynamic light scattering (DLS) for stability .

Advanced: How to analyze π–π interactions in crystal packing of this compound?

Answer:

- Mercury CSD analysis: Calculate centroid distances (<4.0 Å) and dihedral angles (<30°) between benzothiazole and chromenone rings .

- Hirshfeld surfaces: Map close contacts (e.g., C−H···π) contributing to lattice stabilization .

- Energy frameworks: Compute interaction energies (E_total) using CE-B3LYP/6-31G(d,p) to quantify packing efficiency .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification bottlenecks: Optimize column chromatography (e.g., hexane/EtAc gradients) or switch to recrystallization for gram-scale batches .

- Byproduct control: Monitor intermediates via inline PAT (process analytical technology) to suppress dimerization or oxidation .

- Yield optimization: Use flow chemistry for exothermic steps (e.g., benzothiazole cyclization) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.